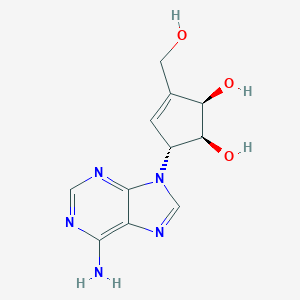

(-)-Neplanocin A

Description

Neplanocin A has been reported in Streptomyces citricolor and Actinoplanes regularis with data available.

neplanocins are antitumor antibiotics & carbocyclic analogs of purine nucleosides from Ampullarilla regularis A11079; see also neplanocin B, neplanocin C, neplanocin D & neplanocin F; structure in first source; a potent inhibitor of S-adenosylhomocysteine hydrolase

Properties

IUPAC Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGWUUDOWNZAGW-VDAHYXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993658 | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72877-50-0 | |

| Record name | (-)-Neplanocin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72877-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neplanocin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Neplanocin A: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis, has garnered significant scientific interest due to its potent antitumor and antiviral properties.[1][2][3] Its unique structure, which substitutes the ribose moiety with a cyclopentenyl ring, is central to its biological activity. This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic potential of (-)-Neplanocin A, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of S-Adenosyl-L-Homocysteine (SAHH) Hydrolase

The principal mechanism of action of (-)-Neplanocin A is the potent and tight-binding inhibition of S-adenosyl-L-homocysteine (SAHH) hydrolase (EC 3.3.1.1).[1][3] This enzyme is a critical regulator in all cells, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) into adenosine and L-homocysteine.[4][5]

By inhibiting SAHH, (-)-Neplanocin A causes the intracellular accumulation of AdoHcy.[1][4] AdoHcy is a powerful product feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[6][7] Consequently, the inhibition of SAHH by (-)-Neplanocin A leads to a global disruption of cellular and viral methylation reactions that are essential for numerous biological processes. This disruption is the cornerstone of its therapeutic effects.[1][4]

1.1 Consequence: Disruption of Viral RNA Methylation

Many viruses, including DNA and RNA viruses, rely on SAM-dependent methylation for the 5'-capping of their messenger RNA (mRNA).[6][7] This cap structure is crucial for mRNA stability, efficient translation into viral proteins, and evasion of host innate immune recognition. The accumulation of AdoHcy following SAHH inhibition by (-)-Neplanocin A prevents this critical methylation step, thereby impairing the production of new virus particles.[1][6] This explains the broad-spectrum antiviral activity of (-)-Neplanocin A against viruses such as vaccinia virus, parainfluenza virus, measles virus, and reovirus.[1][6][8]

1.2 Consequence: Disruption of Cellular Methylation and Antitumor Effects

In cancer cells, epigenetic modifications, including the methylation of histones and DNA, play a key role in regulating gene expression and promoting proliferation.[2][4] By inhibiting methyltransferases, (-)-Neplanocin A can alter these epigenetic landscapes. For instance, its anti-proliferative effect in MDA-MB-231 breast cancer cells has been linked to the inhibition of histone H3K79 methylation.[2][4] This disruption of aberrant methylation patterns contributes to its cytotoxic effects against various tumor cell lines.[2][4]

Secondary and SAHH-Independent Mechanisms

While SAHH inhibition is the primary mechanism, other cellular interactions contribute to the biological profile of (-)-Neplanocin A.

2.1 Activation by Adenosine Kinase (ADK)

Some studies suggest that (-)-Neplanocin A can be phosphorylated by adenosine kinase (ADK) to form its corresponding nucleotide analogs.[9][10] These metabolites may contribute to its cytotoxicity. Evidence for this includes markedly reduced ADK activity in leukemia cell lines resistant to (-)-Neplanocin A and the observation that the compound competitively inhibits the phosphorylation of adenosine.[9] The resulting triphosphate metabolite is thought to inhibit RNA synthesis to a greater extent than DNA synthesis, a unique feature among many antimetabolites.[9][10] However, the importance of this pathway is debated, as some active analogs that cannot be phosphorylated still show potent biological activity, indicating this is not the sole mechanism.[4][11][12]

2.2 SAHH-Independent Antiviral Activity

Recent research on novel synthetic derivatives of (-)-Neplanocin A has revealed mechanisms of action that are entirely independent of SAHH inhibition.[7][13] Certain derivatives designed for activity against Hepatitis B Virus (HBV) were found to reduce intracellular HBV RNA levels without inhibiting SAHH.[7][14] The proposed mechanism for these analogs involves the acceleration of viral RNA degradation, representing a distinct and novel antiviral strategy.[7]

Quantitative Data Summary

The biological activity of (-)-Neplanocin A and its derivatives has been quantified in numerous studies. The tables below summarize key inhibitory and effective concentrations.

Table 1: Inhibition of S-Adenosyl-L-Homocysteine Hydrolase (SAHH)

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| (-)-Neplanocin A | Purified Bovine Liver | Ki | 8.39 nM | [1][15] |

| (-)-Neplanocin A | L929 Mouse Cell Enzyme | Ki | 0.2 nM | [16] |

| (-)-Neplanocin A | L929 Mouse Cell Lysate | IC50 | 0.08 µM | [15] |

| 6'-fluoro-neplanocin A | Recombinant Human | IC50 | 0.24 µM | [17] |

Table 2: Antiviral Activity

| Compound | Virus | Cell Line | Parameter | Value | Reference(s) |

| (-)-Neplanocin A | Vaccinia Virus | Mouse L-cells | % Inhibition | 95% at 1.0 µM | [1] |

| (-)-Neplanocin A | Various RNA/DNA Viruses | Various | MIC | 0.01 - 4 µg/mL | [6][8] |

| 6'-fluoro-neplanocin A | Vesicular Stomatitis Virus | - | EC50 | 0.43 µM | [17] |

| AR-II-04-26 (derivative) | Hepatitis B Virus | PHH | EC50 | 0.068 µM | [7] |

| MK-III-02-03 (derivative) | Hepatitis B Virus | PHH | EC50 | 0.38 µM | [7] |

Table 3: Antitumor and Cytotoxic Activity

| Compound | Cell Line | Parameter | Value | Reference(s) |

| (-)-Neplanocin A | A549 (Human Lung Carcinoma) | IC50 | 1.22 µM | [15] |

| (-)-Neplanocin A | CHO (Chinese Hamster Ovary) | MIC (Clone Formation) | 0.1 µM | [10] |

Key Experimental Protocols

4.1 S-Adenosyl-L-Homocysteine (SAHH) Hydrolase Inhibition Assay

This protocol describes a continuous colorimetric assay to measure SAHH activity in the hydrolytic direction by quantifying the production of L-homocysteine.[18][19]

-

Principle: SAHH catalyzes the hydrolysis of AdoHcy to adenosine and L-homocysteine. The free thiol group of the generated L-homocysteine reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. The rate of TNB formation, monitored by the increase in absorbance at 412 nm, is directly proportional to the SAHH activity.

-

Reagents:

-

Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0.

-

Substrate: S-Adenosyl-L-homocysteine (SAH).

-

Chromogen: 0.2 mM DTNB in Assay Buffer.

-

Enzyme: Purified or recombinant SAHH.

-

Inhibitor: (-)-Neplanocin A at various concentrations.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing Assay Buffer, DTNB, and the SAHH enzyme.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of (-)-Neplanocin A for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (SAH).

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates (v₀) from the linear portion of the absorbance curve.

-

Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2 Analysis of Viral RNA Methylation via MeRIP-seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq) is a widely used technique to profile N6-methyladenosine (m6A) modifications on a transcriptome-wide scale.[20][21]

-

Principle: An antibody specific to m6A is used to enrich for RNA fragments containing this modification. The enriched RNA fragments are then sequenced and mapped to the viral and/or host genome to identify the locations of m6A.

-

Procedure:

-

RNA Isolation and Fragmentation: Isolate total RNA from virus-infected and control cells. Fragment the RNA into small pieces (approx. 100 nucleotides) using chemical or enzymatic methods.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A portion of the fragmented RNA is saved as an 'input' control.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the antibody-bead complex.

-

Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input RNA. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome (viral and host). Use peak-calling algorithms to identify regions enriched for m6A in the IP sample relative to the input control.

-

References

- 1. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. S-Adenosyl-L-Homocysteine Hydrolase, Recombinant - Creative Enzymes [creative-enzymes.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Antiviral and antimetabolic activities of neplanocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical mode of cytotoxic action of neplanocin A in L1210 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and action of neplanocin A in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neplanocin A, a potent inhibitor of S-adenosylhomocysteine hydrolase, potentiates granulocytic differentiation of acute promyelocytic leukemia cells induced by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Quantitation of S-adenosylhomocysteine hydrolase in mouse L929 cells using the inhibitor neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 20. What is RNA Methylation and How to Study - CD Genomics [cd-genomics.com]

- 21. Frontiers | N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors [frontiersin.org]

The Biological Activity of (-)-Neplanocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Neplanocin A, a carbocyclic adenosine analog originally isolated from Ampullariella regularis, has demonstrated significant potential as both an antiviral and an antitumor agent.[1][2] Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a critical enzyme in cellular methylation reactions.[3] This inhibition leads to the intracellular accumulation of S-adenosyl-L-homocysteine (AdoHcy), a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The subsequent disruption of methylation-dependent processes, including viral mRNA capping and the regulation of oncogene expression, forms the basis of its therapeutic potential. This technical guide provides an in-depth overview of the biological activity of (-)-Neplanocin A, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action

(-)-Neplanocin A exerts its biological effects primarily through the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[3] This enzyme is responsible for the reversible hydrolysis of AdoHcy to adenosine and L-homocysteine, a crucial step in the methionine cycle. By irreversibly inactivating AdoHcy hydrolase, (-)-Neplanocin A causes the cellular accumulation of AdoHcy.[4]

AdoHcy is a strong product inhibitor of virtually all SAM-dependent methyltransferases.[5] These enzymes are responsible for the methylation of a wide array of biological macromolecules, including DNA, RNA, proteins, and lipids. The inhibition of these methyltransferases disrupts numerous critical cellular processes.

In the context of antiviral activity , the inhibition of methyltransferases prevents the 5'-capping of viral mRNAs.[6] This cap structure is essential for the stability, processing, and translation of viral transcripts, and its absence effectively halts viral replication.

In its antitumor activity , the disruption of methylation pathways by (-)-Neplanocin A affects gene expression. A key target is the downregulation of the c-myc proto-oncogene. The expression of c-myc is sensitive to the methylation status of its regulatory regions, and the accumulation of AdoHcy leads to a reduction in c-myc mRNA levels.[7] This downregulation contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[7]

Quantitative Efficacy Data

The potency of (-)-Neplanocin A has been quantified against various cancer cell lines and viruses. The following tables summarize key inhibitory and effective concentrations.

Table 1: Antitumor Activity of (-)-Neplanocin A (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | Not Specified | [2] |

| MOLT-4 | T-cell Leukemia | 7 | [8][9] |

| A431 | Epidermoid Carcinoma | 10 | [8][9] |

| CEM | T-lymphoblastoid Leukemia | 0.7 µg/mL | [3] |

| L5178Y | Murine Lymphoma | Not Specified | [2] |

Table 2: Antiviral Activity of (-)-Neplanocin A (EC50/MIC Values)

| Virus | Virus Type | Cell Line | EC50/MIC | Reference |

| Vaccinia Virus (VV) | DNA Virus | ESM | 4 µg/mL (IC50) | [3] |

| Vaccinia Virus (WR) | DNA Virus | L929 | 0.5 µM (84% inhibition) | [6] |

| Vesicular Stomatitis Virus (VSV) | RNA Virus | ESM | Not Specified | [3] |

| HIV-1 | Retrovirus | Not Specified | 0.1 µM | [9] |

| West Nile Virus | Flavivirus | Not Specified | 51 µM | [9] |

| Parainfluenza Virus | RNA Virus | Not Specified | 0.01 - 4 µg/mL (MIC) | [10] |

| Measles Virus | RNA Virus | Not Specified | 0.01 - 4 µg/mL (MIC) | [10] |

| Reovirus | dsRNA Virus | Not Specified | 0.01 - 4 µg/mL (MIC) | [10] |

Experimental Protocols

S-Adenosyl-L-homocysteine (AdoHcy) Hydrolase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds like (-)-Neplanocin A against AdoHcy hydrolase by measuring the formation of homocysteine.

Materials:

-

Purified recombinant AdoHcy hydrolase

-

S-adenosyl-L-homocysteine (AdoHcy)

-

Adenosine deaminase

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

EDTA (1 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (e.g., (-)-Neplanocin A) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and adenosine deaminase.

-

Add the test compound at various concentrations to the wells of the microplate. Include a control with solvent only.

-

Add the AdoHcy hydrolase enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding AdoHcy as the substrate.

-

Simultaneously, add DTNB to the reaction mixture. DTNB reacts with the thiol group of the homocysteine produced, forming a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

-

Monitor the increase in absorbance at 412 nm over time. The rate of TNB formation is directly proportional to the AdoHcy hydrolase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

(-)-Neplanocin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of (-)-Neplanocin A in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of (-)-Neplanocin A. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to quantify the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock (e.g., Vaccinia virus)

-

Complete cell culture medium

-

(-)-Neplanocin A

-

Agarose overlay medium (e.g., 2x MEM with 1% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed host cells in multi-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Prepare serial dilutions of (-)-Neplanocin A in culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

After a 1-2 hour adsorption period, remove the viral inoculum.

-

Overlay the cell monolayers with the agarose overlay medium containing different concentrations of (-)-Neplanocin A. The agarose solidifies and restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days).

-

After incubation, fix the cells with a formalin solution.

-

Remove the agarose overlay and stain the cell monolayer with crystal violet solution. The stain will color the viable cells, leaving the unstained plaques visible.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action of (-)-Neplanocin A

The primary mechanism involves the inhibition of AdoHcy hydrolase, leading to the accumulation of AdoHcy and subsequent inhibition of methyltransferases.

References

- 1. Human S-Adenosylhomocysteine Hydrolase: Common Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on neplanocin A, new antitumor antibiotic. I. Producing organism, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of (-)-Neplanocin A: A Technical Guide to a Potent S-adenosyl-L-homocysteine Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neplanocin A is a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis.[1][2] It has garnered significant attention in the scientific community for its potent antiviral and antitumor activities.[3][4][5][6][7] The primary molecular target of (-)-Neplanocin A is S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions.[1][3][4][6] By irreversibly inhibiting SAH hydrolase, (-)-Neplanocin A disrupts the cellular methylation cycle, a fundamental process for the replication of various viruses and the proliferation of cancer cells.[8][9][10] However, the clinical development of (-)-Neplanocin A has been impeded by its significant cytotoxicity.[1] This has catalyzed extensive research into the synthesis and evaluation of structural analogs and derivatives to enhance its therapeutic index by dissociating its potent bioactivity from its toxicity. This in-depth technical guide elucidates the core structure-activity relationships (SAR) of (-)-Neplanocin A, presents quantitative biological data, details key experimental protocols, and visualizes the associated signaling pathways.

Core Structure-Activity Relationship (SAR)

The SAR of (-)-Neplanocin A and its analogs has been extensively investigated, with modifications focused on two primary regions: the cyclopentene ring and the purine base.

Modifications of the Cyclopentene Moiety

The unique cyclopentene ring of (-)-Neplanocin A is crucial for its potent inhibitory activity against SAH hydrolase. Key modifications and their effects are summarized below:

-

6'-Position: Substitution at the 6'-position has been a key area of investigation. The introduction of a fluorine atom at the 6'-position, yielding 6'-fluoroneplanocin A , has been shown to increase the inhibitory activity against SAH hydrolase.[11][12][13] This analog exhibits potent anti-vesicular stomatitis virus (VSV) activity and robust anticancer activity across various human tumor cell lines.[11][12][13] Conversely, one-carbon homologation at the 5'-position generally leads to a decrease in inhibitory activity, suggesting steric hindrance within the enzyme's active site.[11][12]

-

Double Bond: Saturation of the double bond in the cyclopentene ring converts (-)-Neplanocin A into its analog, aristeromycin . While aristeromycin is also a potent SAH hydrolase inhibitor, this modification alters the conformational flexibility of the carbocyclic ring, which can influence its interaction with the enzyme and other cellular targets.

-

5'-Nor Derivatives: Analogs lacking the 5'-hydroxymethyl group, such as 9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)adenine (DHCA) , have demonstrated potent inhibition of SAH hydrolase and significant antiviral activity, particularly against vesicular stomatitis virus and rotavirus, with greater selectivity than (-)-Neplanocin A.[14] This suggests that the 5'-hydroxyl group, while important for phosphorylation by adenosine kinase in some contexts, is not essential for SAH hydrolase inhibition.[14]

Modifications of the Purine Base

The adenine base of (-)-Neplanocin A is another critical determinant of its biological activity. Modifications to the purine ring have yielded important insights into the SAR:

-

3-Deazaadenine Analogs: Replacement of the N-3 of the adenine ring with a carbon atom to give 3-deazaneplanocin A maintains potent inhibitory activity against SAH hydrolase.[4][11][14] This analog exhibits broad-spectrum antiviral activity with significantly lower cytotoxicity compared to (-)-Neplanocin A, potentially due to its reduced metabolism to the 5'-triphosphate and S-adenosylmethionine metabolites.[4]

-

7-Deazaadenine Analogs: In contrast, the introduction of a 7-deazaadenine moiety eliminates the inhibitory activity against SAH hydrolase.[11][12] This indicates that the N-7 of the purine ring is essential for its role as a hydrogen bond acceptor in the active site of the enzyme.[11][12]

-

Halogenation: Halogenation of the purine ring has also been explored. For instance, 2-fluoroneplanocin A displays an antiviral potency and spectrum comparable to that of (-)-Neplanocin A, being particularly active against vaccinia virus, vesicular stomatitis virus, and human cytomegalovirus.[15]

Quantitative Data on Biological Activity

The biological activities of (-)-Neplanocin A and its key analogs are summarized in the tables below, providing a comparative overview of their potency against SAH hydrolase, various viruses, and cancer cell lines.

Table 1: Inhibitory Activity against S-adenosyl-L-homocysteine (SAH) Hydrolase

| Compound | IC50 (µM) | Ki (nM) | Source |

| (-)-Neplanocin A | 0.08 | 8.39 | [6][16] |

| 6'-Fluoroneplanocin A | 0.24 | - | [11][12] |

| 3-Deazaneplanocin A | - | Potent Inhibitor | [4][14] |

| Aristeromycin | - | Potent Inhibitor | [4] |

Table 2: Antiviral Activity of (-)-Neplanocin A and Analogs

| Compound | Virus | Cell Line | EC50 (µM) | MIC (µg/mL) | Source |

| (-)-Neplanocin A | Vaccinia Virus | L929 | 0.5-1.0 (84-95% inhibition) | - | [3][6] |

| (-)-Neplanocin A | Vesicular Stomatitis Virus | Various | - | 0.01-4 | |

| 6'-Fluoroneplanocin A | Vesicular Stomatitis Virus | - | 0.43 | - | [11][12] |

| 3-Deazaneplanocin A | Vesicular Stomatitis Virus | - | Potent | - | [4][14] |

| 2-Fluoroneplanocin A | Vaccinia Virus | - | Potent | - | [15] |

| DHCA | Vesicular Stomatitis Virus | - | Potent | - | [14] |

Table 3: Anticancer Activity of (-)-Neplanocin A and Analogs

| Compound | Cell Line | IC50 (µM) | Activity | Source |

| (-)-Neplanocin A | L1210 Leukemia | - | Significant Antitumor Activity | [3][16] |

| 6'-Fluoroneplanocin A | Various Human Tumor Cell Lines | - | Potent Anticancer Activity | [11][12] |

| (-)-NPA | MDA-MB-231 (TNBC) | - | Higher growth-inhibitory activity than non-TNBC cells | [8] |

| (+)-NPA | Various Cancer Cell Lines | - | Less cytotoxic than (-)-NPA | [5][7] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of (-)-Neplanocin A involves the inhibition of SAH hydrolase, which leads to the intracellular accumulation of SAH. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation has profound downstream effects on both viral replication and cancer cell proliferation.

Caption: Mechanism of action of (-)-Neplanocin A.

The following diagram illustrates a generalized workflow for the synthesis of (-)-Neplanocin A analogs, a critical process for SAR studies.

Caption: Generalized workflow for the synthesis of (-)-Neplanocin A analogs.

Experimental Protocols

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of SAH hydrolase. The activity can be measured in either the synthetic or hydrolytic direction. A common method involves monitoring the formation of SAH from adenosine and homocysteine via HPLC.

Detailed Methodology:

-

Enzyme Preparation: Purified SAH hydrolase is obtained from sources such as bovine liver or expressed recombinantly. The enzyme is dialyzed against an appropriate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

-

Reaction Mixture: The reaction is typically performed in a final volume of 100 µL containing 100 mM sodium phosphate buffer (pH 7.5), 1 mM EDTA, varying concentrations of the test compound (e.g., (-)-Neplanocin A or its analogs), and a predetermined concentration of the enzyme.

-

Initiation and Incubation: The reaction is initiated by the addition of substrates, adenosine and L-homocysteine (e.g., final concentration of 50 µM each). The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Termination: The reaction is terminated by the addition of an acid, such as 10% trichloroacetic acid.

-

Analysis: The amount of SAH formed is quantified by reverse-phase HPLC with UV detection at 254 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of SAH produced in the presence of the inhibitor to that in the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the replication of a lytic virus, measured by the reduction in the number of plaques (zones of cell death) formed in a monolayer of host cells.[17]

Detailed Methodology:

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) is prepared in 6-well plates.

-

Virus Titration: The virus stock is serially diluted to determine the titer that produces a countable number of plaques (typically 50-100 per well).

-

Compound Preparation: The test compound is serially diluted to a range of concentrations in a serum-free medium.

-

Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose or agar) containing the various concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones against the stained cell monolayer. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that inhibits plaque formation by 50%) is determined from the dose-response curve.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.

Conclusion

(-)-Neplanocin A remains a compelling lead compound for the development of novel antiviral and anticancer agents. Its potent inhibition of SAH hydrolase provides a clear mechanism of action that is amenable to rational drug design. The extensive SAR studies have identified key structural features that govern its biological activity and have led to the development of analogs with improved therapeutic potential, such as 6'-fluoroneplanocin A and 3-deazaneplanocin A. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in this field. Future efforts will likely focus on further optimizing the therapeutic index of neplanocin analogs and exploring their potential in combination therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 8. Antiproliferative and Antimigration Activities of Fluoro-Neplanocin A via Inhibition of Histone H3 Methylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical principles and inhibitors to interfere with viral capping pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of fluoroneplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

(-)-Neplanocin A: A Technical Guide to its Function as a Potent S-adenosylhomocysteine Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Neplanocin A, a naturally occurring carbocyclic analog of adenosine, stands as a powerful and extensively studied inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a pivotal role in cellular methylation reactions by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase by (-)-Neplanocin A leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes underlies the compound's significant antiviral and antitumor activities. This technical guide provides a comprehensive overview of (-)-Neplanocin A, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the downstream cellular consequences of SAH hydrolase inhibition.

Introduction

(-)-Neplanocin A was first isolated from Ampullariella regularis and identified as an antitumor antibiotic.[1] Subsequent research revealed its potent inhibitory activity against S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[1] This enzyme is a critical regulator of cellular methylation, a fundamental process involved in the modification of DNA, RNA, proteins, and lipids. By controlling the intracellular concentration of SAH, SAH hydrolase ensures the efficiency of SAM-dependent methylation reactions.[2]

The inhibition of SAH hydrolase by (-)-Neplanocin A results in a buildup of SAH, which in turn inhibits a wide array of methyltransferases.[2][3] This mechanism is the foundation for its broad-spectrum antiviral activity, as many viruses rely on host cell methylation for the capping of their mRNA, a crucial step for viral protein synthesis.[1] Similarly, the anticancer properties of (-)-Neplanocin A are linked to the disruption of aberrant methylation patterns often observed in cancer cells, which can affect gene expression and cell proliferation.[2][3]

Mechanism of Action

(-)-Neplanocin A is an irreversible, mechanism-based inhibitor of SAH hydrolase.[4] The inactivation process is time-dependent and demonstrates tight binding to the enzyme.[1] The molecular mechanism involves the enzyme's tightly bound cofactor, nicotinamide adenine dinucleotide (NAD+). Upon binding of (-)-Neplanocin A to the active site, the enzyme catalyzes the oxidation of the inhibitor's 3'-hydroxyl group. This is followed by the elimination of adenine and the reduction of the enzyme-bound NAD+ to NADH. This process leads to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in its irreversible inactivation.

The stoichiometry of this inhibition has been shown to be one molecule of (-)-Neplanocin A per tetramer of the enzyme.[1] This potent and irreversible inhibition makes (-)-Neplanocin A a valuable tool for studying cellular methylation and a promising lead compound for therapeutic development.

Quantitative Inhibitory Data

The potency of (-)-Neplanocin A and its analogs has been quantified in numerous studies. The following tables summarize key inhibitory constants and cytotoxic concentrations against various targets and cell lines.

Table 1: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase by (-)-Neplanocin A and its Analogs

| Compound | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| (-)-Neplanocin A | Bovine Liver | 8.39 nM | - | [1][4] |

| (-)-Neplanocin A | Murine L929 Cells | - | 0.12 µM | [5] |

| 6'-fluoroneplanocin A | - | - | 0.24 µM | [6] |

Table 2: Antiviral Activity of (-)-Neplanocin A

| Virus | Cell Line | EC₅₀ / MIC | Reference(s) |

| Vaccinia Virus | Mouse L-cells | 0.5 - 1.0 µM (plaque inhibition) | [1][4] |

| Vesicular Stomatitis Virus (VSV) | - | 0.01 - 4 µg/mL | [7][8] |

| Parainfluenza Virus | - | 0.01 - 4 µg/mL | [7][8] |

| Measles Virus | - | 0.01 - 4 µg/mL | [7][8] |

| Reovirus | - | 0.01 - 4 µg/mL | [7][8] |

| Ebola Virus | - | < 0.1 µM | [9] |

| Marburg Virus | - | < 0.1 µM | [9] |

| JC Virus | COS7 | 1.12 µM (for (4'R)-5'-nor-3-deaza isoneplanocin) | [10] |

Table 3: Cytotoxic Activity of (-)-Neplanocin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference(s) |

| A549 | Lung Carcinoma | 1.22 µM, 2.16 µM | [1] |

| CCRF-CEM | Leukemia | 1.12 µg/mL, 1.2 µM | [1] |

| MOLT-4 | Leukemia | 7 µM | [3] |

| A431 | Epidermoid Carcinoma | 10 µM | [3] |

| MDA-MB-468 | Breast Adenocarcinoma | 0.45 µM | [11] |

| BxPC3 | Pancreatic Carcinoma | 0.43 µM | [11] |

| LNCaP | Prostate Adenocarcinoma | 0.15 µM | [11] |

| DU145 | Prostate Carcinoma | 5.52 µM | [11] |

Experimental Protocols

Accurate assessment of SAH hydrolase inhibition is crucial for the evaluation of compounds like (-)-Neplanocin A. Below are detailed methodologies for commonly used assays.

Spectrophotometric Assay for SAH Hydrolase Activity (Coupled Enzyme Assay)

This continuous assay measures the production of adenosine, which is then deaminated by adenosine deaminase (ADA), leading to a decrease in absorbance at 265 nm.

Materials:

-

Purified SAH hydrolase

-

(-)-Neplanocin A or other test inhibitors

-

S-adenosylhomocysteine (SAH)

-

Adenosine deaminase (ADA)

-

Potassium phosphate buffer (50 mM, pH 7.2) containing 1 mM EDTA

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SAH in the assay buffer.

-

Prepare a stock solution of the test inhibitor (e.g., (-)-Neplanocin A) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare a solution of ADA in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

ADA solution

-

SAH hydrolase solution

-

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the SAH substrate.

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the curve.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

HPLC-Based Assay for SAH Hydrolase Activity

This method directly measures the formation of adenosine and homocysteine or the consumption of SAH, offering high specificity and sensitivity.

Materials:

-

Purified SAH hydrolase

-

(-)-Neplanocin A or other test inhibitors

-

S-adenosylhomocysteine (SAH)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Quenching solution (e.g., perchloric acid or trichloroacetic acid)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

-

Enzymatic Reaction:

-

Set up reaction mixtures containing the reaction buffer, SAH hydrolase, and the test inhibitor at various concentrations.

-

Pre-incubate the mixtures at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding SAH.

-

Incubate for a fixed period (e.g., 10-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Filter the supernatant before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate the components (SAH, adenosine, homocysteine) using an appropriate mobile phase and gradient.

-

Detect and quantify the peaks of interest using a UV or fluorescence detector.

-

-

Data Analysis:

-

Calculate the amount of product formed or substrate consumed based on standard curves.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The inhibition of SAH hydrolase by (-)-Neplanocin A has profound effects on cellular methylation pathways. The following diagrams illustrate these relationships and the general workflow for assessing inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antiviral and antimetabolic activities of neplanocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to (-)-Neplanocin A Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Core Abstract: (-)-Neplanocin A, a carbocyclic analog of adenosine, has garnered significant attention in the scientific community for its potent antiviral and antitumor activities. Its primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular transmethylation reactions. However, the clinical utility of (-)-Neplanocin A has been limited by its cytotoxicity. This has spurred extensive research into the development of derivatives and analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of these efforts, detailing the biological activities, mechanisms of action, and key experimental methodologies used in the evaluation of these compounds.

Quantitative Biological Data

The following tables summarize the reported biological activities of (-)-Neplanocin A and a selection of its key derivatives and analogs. This data is intended to provide a comparative overview for researchers in the field.

Table 1: Antiviral Activity of (-)-Neplanocin A Derivatives and Analogs

| Compound | Virus | Cell Line | IC50 (µM) | Citation |

| (-)-Neplanocin A | Vaccinia Virus | Murine L-929 | 0.5 - 1.0 | [1][2] |

| (-)-Neplanocin A | Vesicular Stomatitis Virus (VSV) | - | - | [3] |

| 6'-fluoroneplanocin A (2) | Vesicular Stomatitis Virus (VSV) | - | 0.43 | [4] |

| AR-II-04-26 | Hepatitis B Virus (HBV) | HepG2.2.15.7 | 0.77 ± 0.23 | [5] |

| MK-III-02-03 | Hepatitis B Virus (HBV) | HepG2.2.15.7 | 0.83 ± 0.36 | [5] |

| 3-Deazaneplanocin A | Vesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus | - | - | [3] |

| DHCA | Vesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus | - | - | [3] |

| DHCDA | Vesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus | - | - | [3] |

| Acyclic analogue 4b | Vaccinia Virus | Murine L929 | 70 | [6] |

Table 2: Anticancer Activity of (-)-Neplanocin A Derivatives and Analogs

| Compound | Cell Line | IC50 (µM) | Citation |

| (-)-Neplanocin A | A431 (epidermoid carcinoma) | 10 | [7] |

| (-)-Neplanocin A | MOLT-4 (acute lymphoblastic leukemia) | 7 | [7] |

| (-)-NPA | A431 | - | [8][9] |

| (+)-NPA | A431 | >100 | [8][9] |

| (-)-NPA | MCF-7 (breast cancer) | - | [8][9] |

| (+)-NPA | MCF-7 (breast cancer) | >100 | [8][9] |

| 6'-fluoroneplanocin A (2) | Various human tumor cell lines | Potent activity reported | [4] |

Table 3: S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibitory Activity

| Compound | Enzyme Source | Ki (nM) | IC50 (µM) | Citation |

| (-)-Neplanocin A | Bovine Liver | 8.39 | - | [1][2] |

| (-)-Neplanocin A | L929 Cell | 0.2 | - | [10] |

| 6'-fluoroneplanocin A (2) | - | - | 0.24 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of (-)-Neplanocin A and its analogs.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against SAH hydrolase by measuring the production of homocysteine.

Principle: The enzymatic hydrolysis of SAH produces adenosine and homocysteine. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[11]

Materials:

-

Purified SAH hydrolase

-

S-adenosyl-L-homocysteine (SAH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 1 mM EDTA.

-

Test compounds (e.g., (-)-Neplanocin A derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of SAH (e.g., 10 mM) in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DTNB solution (final concentration, e.g., 0.2 mM)

-

Test compound at various concentrations (or solvent control).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding SAH solution to each well (final concentration, e.g., 50 µM).

-

Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 10-15 minutes, taking readings every 30-60 seconds.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol details the procedure for a plaque reduction assay, a standard method for evaluating the antiviral efficacy of compounds against cytopathic viruses.

Principle: Lytic viruses form plaques (localized areas of cell death) in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit viral replication, leading to a reduction in the number and/or size of plaques.[5][12][13]

Materials:

-

Susceptible host cell line (e.g., Vero, HeLa)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Growth medium and serum-free medium

-

Test compounds

-

Overlay medium (e.g., containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.

-

Infection:

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Add the diluted virus (at a multiplicity of infection, MOI, that produces a countable number of plaques, e.g., 50-100 PFU/well) to the cells in the presence of various concentrations of the test compound or a vehicle control.

-

Incubate for 1-2 hours at 37°C to allow for virus adsorption.

-

-

Overlay: After the adsorption period, remove the virus-containing medium and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining:

-

Aspirate the overlay medium.

-

Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

-

Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Plaque Counting and Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Cytotoxicity Assessment: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14][15][16][17]

Materials:

-

Cell line of interest

-

Complete growth medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set as 100% viability).

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by (-)-Neplanocin A and a general workflow for the synthesis and evaluation of its analogs.

Inhibition of the Transmethylation Pathway

General Experimental Workflow for Analog Development

Conclusion and Future Directions

(-)-Neplanocin A and its derivatives represent a promising class of compounds with significant therapeutic potential. The primary mechanism of action through the inhibition of SAH hydrolase is well-established, leading to broad-spectrum antiviral and anticancer activities. The key challenge remains the dissociation of therapeutic efficacy from cytotoxicity. Future research will likely focus on the design of analogs with increased selectivity and reduced off-target effects. The exploration of alternative mechanisms of action, such as the role of adenosine kinase in the activity of certain analogs, may also open new avenues for drug development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of study.

References

- 1. benchchem.com [benchchem.com]

- 2. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of S-adenosylhomocysteine hydrolase in mouse L929 cells using the inhibitor neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. merckmillipore.com [merckmillipore.com]

The Chemical Synthesis of (-)-Neplanocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a carbocyclic nucleoside antibiotic isolated from Ampullariella regularis, has garnered significant attention in the scientific community due to its potent antiviral and antitumor activities. Its unique structure, featuring a cyclopentene ring in place of the typical ribose moiety of adenosine, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the key strategies developed for the total synthesis of (-)-Neplanocin A, with a focus on enantioselective approaches. We present a comparative summary of quantitative data from seminal syntheses, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid in understanding the logical flow of these complex chemical sequences.

Core Synthetic Strategies and Key Intermediates

The synthesis of (-)-Neplanocin A has been approached from various starting materials, each with its own set of advantages and challenges. The primary strategic decision in any synthesis is the method of stereocontrol to achieve the desired absolute configuration of the four chiral centers on the cyclopentene core.

Two main approaches have dominated the landscape of (-)-Neplanocin A synthesis:

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates (e.g., D-ribose, L-ribulose) or tartaric acid. The inherent chirality of the starting material is transferred through the synthetic sequence to establish the stereocenters of the target molecule.

-

Asymmetric Synthesis: This approach builds the chiral centers using asymmetric reactions, such as enzymatic resolutions or the use of chiral catalysts and auxiliaries. This allows for greater flexibility in the choice of starting materials, which are often achiral and inexpensive.

A critical aspect of all syntheses is the construction of the densely functionalized cyclopentene ring and the subsequent stereocontrolled installation of the adenine base.

Comparative Analysis of Key Synthetic Routes

Several research groups have reported successful total syntheses of (-)-Neplanocin A. The following tables summarize the quantitative data from some of the most influential and representative examples, providing a basis for comparison of their efficiency and stereoselectivity.

| Synthetic Route | Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Marquez et al. (1988) | Racemic cyclopentenyl intermediate | Resolution with (-)-B-chlorodiisopinocampheylborane | 11 (from cyclopentenone) | ~5 | >98 | [1] |

| Johnson et al. (1987) | Racemic 2-carbethoxycyclopentanone | Enzymatic hydrolysis (pig liver esterase) | 12 | ~4 | >95 | |

| Ohno et al. (1983) | Racemic bicyclo[3.2.0]hept-2-en-6-one | Enzymatic asymmetrization (pig liver esterase) | 10 | ~10 | >98 | |

| Vandewalle et al. (1991) | L-Ribulose | Chiral pool approach | 14 | ~6 | >99 | |

| Wolfe & Borchardt (1990) | D-Ribose | Chiral pool approach | 13 | ~8 | >99 |

Table 1: Comparison of Enantioselective Syntheses of (-)-Neplanocin A

| Reaction Step | Marquez et al. (1988) | Johnson et al. (1987) | Ohno et al. (1983) | Vandewalle et al. (1991) | Wolfe & Borchardt (1990) |

| Formation of Cyclopentene Core | Diels-Alder reaction | Dieckmann condensation | Photocycloaddition | Intramolecular aldol condensation | Radical cyclization |

| Introduction of C4'-Hydroxymethyl | Ozonolysis and reduction | Grignard reaction | Baeyer-Villiger oxidation and reduction | Wittig reaction | Radical addition |

| Glycosylation (Adenine coupling) | Mitsunobu reaction | SN2 displacement | Mitsunobu reaction | Mitsunobu reaction | SN2 displacement |

| Stereocontrol | Asymmetric hydroboration | Enzymatic resolution | Enzymatic asymmetrization | Chiral starting material | Chiral starting material |

| Key Protecting Groups | TBDMS, Ac | TBDPS, MOM | Ac, MEM | Tr, TBDMS | Bn, Ac |

Table 2: Comparison of Key Transformations and Reagents in Selected Syntheses

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of (-)-Neplanocin A, based on published literature.

Protocol 1: Enantioselective Hydrolysis of a Prochiral Diester (Ohno's Synthesis)

This protocol describes the enzymatic asymmetrization of a prochiral cyclopentane diester to set the key stereocenters of the carbocyclic core.

Materials:

-

Dimethyl cis-4-cyclopentene-1,3-dicarboxylate

-

Pig Liver Esterase (PLE)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

1 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Diazomethane in diethyl ether

Procedure:

-

A solution of dimethyl cis-4-cyclopentene-1,3-dicarboxylate (1.0 g, 5.4 mmol) in 10 mL of acetone is added to a vigorously stirred suspension of Pig Liver Esterase (200 mg) in 100 mL of 0.1 M phosphate buffer (pH 7.0).

-

The reaction mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of 0.1 N NaOH.

-

After the consumption of one equivalent of NaOH, the reaction is stopped.

-

The reaction mixture is extracted with diethyl ether (3 x 50 mL) to remove any unreacted diester.

-

The aqueous layer is acidified to pH 2 with 1 N HCl and then extracted with diethyl ether (5 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude monoacid.

-

The crude monoacid is dissolved in diethyl ether and treated with an ethereal solution of diazomethane until a yellow color persists.

-

The solvent is carefully evaporated to yield the corresponding methyl ester. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Mitsunobu Coupling for Adenine Installation (Marquez's Synthesis)

This protocol details the crucial step of coupling the adenine base to the cyclopentenol intermediate with inversion of stereochemistry.

Materials:

-

(1R,4S)-4-hydroxy-5-(hydroxymethyl)cyclopent-2-en-1-yl acetate

-

Adenine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of adenine (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of the cyclopentenol intermediate (1.0 equivalent) in anhydrous THF.

-

Diethyl azodicarboxylate (1.5 equivalents) is added dropwise to the mixture over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the protected (-)-Neplanocin A.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of two key enantioselective syntheses of (-)-Neplanocin A.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (-)-Neplanocin A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(-)-Neplanocin A is a carbocyclic adenosine analog originally isolated from Ampullariella regularis. It is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, a product-feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][4] Consequently, (-)-Neplanocin A disrupts essential methylation processes, including the capping of viral mRNA, leading to its broad-spectrum antiviral and anticancer activities.[3][5] While its potent bioactivity is well-documented, its clinical development has been challenged by significant cytotoxicity.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of (-)-Neplanocin A and its analogs, aiding in the discovery and development of derivatives with an improved therapeutic index.

Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

The primary mechanism of action of (-)-Neplanocin A is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (also known as AHCY).[1][6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine, a crucial step in regenerating the cellular pool of methionine and maintaining the SAM/SAH ratio, which is critical for cellular methylation potential.[2][7] Inhibition of SAH hydrolase by (-)-Neplanocin A leads to an accumulation of SAH.[1][4] High levels of SAH, in turn, cause feedback inhibition of SAM-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. In the context of viral infections, this disruption of methylation interferes with the 5'-capping of viral mRNAs, a process essential for their stability and translation, thereby inhibiting viral replication.[5]

Signaling Pathway Diagram

Caption: Mechanism of (-)-Neplanocin A action via inhibition of SAH hydrolase.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of (-)-Neplanocin A.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Inhibitor | Assay Type | Ki Value | Reference |

| S-adenosyl-L-homocysteine Hydrolase | (-)-Neplanocin A | Enzyme Inhibition | 8.39 nM | [8][6] |

| S-adenosyl-L-homocysteine Hydrolase | (-)-Neplanocin A | Enzyme Inhibition | 0.03 µM | [3] |

Table 2: Antiviral Activity Data

| Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |

| Vaccinia Virus (WR) | Mouse L-929 cells | Plaque Reduction | 0.08 µM (IC50) | [6] |

| Vaccinia Virus | Murine L-929 cells | Virus Replication | 0.5 - 1.0 µM | [5] |

| Vesicular Stomatitis Virus | Various | Virus-induced CPE | 0.01 - 4 µg/mL (MIC) | [9][5] |

| Parainfluenza Virus | Various | Virus-induced CPE | 0.01 - 4 µg/mL (MIC) | [9][5] |

| Measles Virus | Various | Virus-induced CPE | 0.01 - 4 µg/mL (MIC) | [9][5] |

| Reovirus | Various | Virus-induced CPE | 0.01 - 4 µg/mL (MIC) | [9][5] |

| Hepatitis B Virus (HBV) | HepG2.2.15.7 cells | HBV DNA Production | Not active | [4] |

| Polio-1 Virus | HeLa cells | Virus Replication | > 40 µg/mL (IC50) | [6] |

| Ebola Virus (EBOV) | Not specified | Antiviral Assay | 13 nM (EC50) | [3] |

| Marburg Virus (MARV) | Not specified | Antiviral Assay | 12 nM (EC50) | [3] |

Table 3: Cytotoxicity Data

| Cell Line | Assay Type | Incubation Time | IC50 / CC50 | Reference |

| L1210 Leukemia | Not specified | Not specified | 0.027 µg/mL (IC50) | [6] |

| L929 Mouse Cells | Not specified | Not specified | 0.05 µM (IC50) | [6] |

| MDA-MB-231 | SRB Assay | 72 hrs | 0.86 µM (IC50) | [6] |

| MDA-MB-231 | Sulforhodamine B | 72 hrs | 0.4 µM (IC50) | [6] |

| MCF7 | Not specified | Not specified | < 25 µM (IC50) | [6] |

Experimental Protocols

Protocol 1: SAH Hydrolase Inhibition Assay (Spectrophotometric)

This assay measures the hydrolytic activity of SAH hydrolase by quantifying the production of L-homocysteine.

Principle: The thiol group of L-homocysteine, a product of SAH hydrolysis, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm.[10][11]

Materials:

-

Recombinant purified SAH hydrolase

-

S-Adenosyl-L-homocysteine (SAH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA[10]

-

(-)-Neplanocin A or other test inhibitors

-

96-well, clear, flat-bottom microplates

-

Microplate reader capable of reading absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in the reaction buffer.

-

Prepare a stock solution of SAH (e.g., 10 mM) in the reaction buffer.

-

Prepare a stock solution of the test inhibitor (e.g., 10 mM (-)-Neplanocin A) in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to create a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well plate, prepare the reaction mixture. For a 200 µL final volume per well:[10]

-

160 µL Reaction Buffer

-

20 µL DTNB solution (final concentration 1 mM)

-

10 µL of various concentrations of the test inhibitor or vehicle control (e.g., DMSO).

-

-

-

Pre-incubation:

-

Add 10 µL of the SAH Hydrolase enzyme solution to each well.

-

Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the SAH substrate solution to each well.[10]

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Take readings every 30-60 seconds for 10-15 minutes.[10]

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-